Optical Rotation Differentiation for Chiral Purity
D-Threonolactone exhibits a specific optical rotation of [α]/D -27.0° ± 5.0° (c = 1 in H2O) . In contrast, its diastereomer, D-erythronolactone, displays a markedly different specific rotation ranging from -69.0° to -75.0° (c=1, H2O) . This large divergence, with D-threonolactone being less levorotatory by approximately 45°, is a direct consequence of their different three-dimensional arrangements of atoms around the lactone ring.
| Evidence Dimension | Specific Optical Rotation ([α]/D) |
|---|---|
| Target Compound Data | -27.0° ± 5.0° (c = 1, H2O) |
| Comparator Or Baseline | D-Erythronolactone: -69.0° to -75.0° (c=1, H2O) |
| Quantified Difference | Approximately 45° difference in magnitude |
| Conditions | Measured in water at 20°C or 25°C; c = 1 g/100mL |
Why This Matters
This distinct optical rotation value provides a critical, non-destructive quality control (QC) parameter for verifying the identity and enantiomeric purity of a received batch of D-threonolactone, differentiating it from a common structural analog.
